![molecular formula C15H18BrNO3 B1376857 Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate CAS No. 1398609-80-7](/img/structure/B1376857.png)
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Overview
Description
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate (CAS: 1398609-80-7) is a spirocyclic compound featuring a fused azetidine and isobenzofuran core with a bromine substituent at the 5' position. Its molecular formula is C₁₅H₁₈BrNO₃, with an average molecular weight of 340.217 g/mol and a monoisotopic mass of 339.047006 Da . The compound is commercially available at 95–96% purity and serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom, which enables further functionalization via cross-coupling reactions .
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate typically involves:
- Formation of the spirocyclic core via nucleophilic substitution or cyclization reactions.
- Introduction of the bromine substituent at the 5' position of the isobenzofuran ring.
- Protection of the azetidine nitrogen with a tert-butyl carboxylate group (Boc protection).
- Use of organometallic reagents for carbon-carbon bond formation in the spirocyclic framework.
Detailed Preparation Method
Starting Materials and Key Intermediates
- 4-bromo-2-(chloromethyl)-1-iodobenzene: A halogenated aromatic precursor with bromine and iodine substituents, used for regioselective functionalization.
- tert-butyl 3-oxo-azetidine-1-carboxylate: Provides the azetidine ring with a protected nitrogen.
- Isobenzofuran derivatives: Serve as the core spirocyclic framework.
Stepwise Synthesis (Based on Patent CN104603139A)
Step | Reagents & Conditions | Description |
---|---|---|
1 | Dissolve 4-bromo-2-(chloromethyl)-1-iodobenzene in tetrahydrofuran (THF), cool to -20°C | Preparation for organometallic reaction |
2 | Add i-PrMgCl-LiCl (1.3 M in THF) slowly at < -15°C, maintain -20°C | Formation of Grignard reagent via halogen-metal exchange |
3 | Add tert-butyl 3-oxo-azetidine-1-carboxylate in THF | Nucleophilic addition of Grignard reagent to ketone |
4 | Warm to room temperature over 90 minutes, allowing cyclization to form spirocyclic intermediate | Formation of spiro[azetidine-3,1'-isobenzofuran] core |
5 | Workup and purification | Isolation of this compound |
This process relies on a halogen-metal exchange to generate a reactive organomagnesium intermediate, which then attacks the ketone functionality of the azetidine derivative, leading to cyclization and formation of the spirocyclic system.
Alternative Preparation Notes
- Use of benzenesulfonic acid salts for intermediate amines to facilitate coupling reactions has been reported, improving yields and purity (patent AU2013348091A1).
- The reaction temperature control is critical, especially maintaining low temperatures during organometallic additions to prevent side reactions.
- Methanol and tert-butyl methyl ether are used as solvents for crystallization and product isolation steps.
Reaction Conditions and Optimization
Parameter | Typical Conditions | Notes |
---|---|---|
Solvent | Tetrahydrofuran (THF), Methanol | THF for organometallic steps; methanol for acid salt formation |
Temperature | -20°C to room temperature | Low temp for Grignard formation; room temp for cyclization |
Reagents | i-PrMgCl-LiCl (1.3 M in THF), benzenesulfonic acid | i-PrMgCl-LiCl enables efficient halogen-metal exchange |
Reaction Time | 90 min to 16 hours | Longer times for coupling reactions |
Purification | Filtration, washing with tert-butyl methyl ether | Yields up to 92% reported |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic proton signals for aromatic and azetidine protons confirm spirocyclic structure.
- Mass Spectrometry: Molecular ion peak at m/z 461 (CI) consistent with expected molecular weight.
- Yield: Reported yields range from 85% to 92% depending on scale and purification method.
Summary Table of Key Preparation Steps
Step | Reactants | Conditions | Outcome | Yield (%) |
---|---|---|---|---|
1 | 4-bromo-2-(chloromethyl)-1-iodobenzene + i-PrMgCl-LiCl | -20°C, THF | Formation of arylmagnesium intermediate | - |
2 | Addition of tert-butyl 3-oxo-azetidine-1-carboxylate | RT, 90 min | Nucleophilic addition and cyclization | - |
3 | Acid salt formation with benzenesulfonic acid | 60°C, methanol | Salt formation to improve coupling | - |
4 | Isolation by filtration and washing | Cooling to -20°C, tert-butyl methyl ether | Pure tert-butyl 5'-bromo-3'H-spiro compound | 85-92 |
Research Findings and Considerations
- The use of i-PrMgCl-LiCl as a halogen-metal exchange reagent provides superior control and reactivity compared to traditional Grignard reagents.
- Protecting the azetidine nitrogen as a tert-butyl carbamate is crucial for stability and handling during synthesis.
- The bromine substituent at the 5' position is introduced via the starting halogenated aromatic precursor, ensuring regioselectivity.
- The synthetic route is scalable and amenable to modifications for analog synthesis, which is valuable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isobenzofuran moiety.
Cyclization and Ring-Opening: The spirocyclic structure can undergo ring-opening reactions under specific conditions, leading to linear or other cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate has garnered attention for its potential as a pharmacophore in drug development. Its structural features may contribute to:
- Anticancer Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique functional groups and stereochemistry:
- Synthesis of Complex Molecules : Its spirocyclic nature allows for the construction of complex molecular architectures that are valuable in pharmaceuticals and agrochemicals.
- Chiral Synthesis : The presence of stereocenters facilitates the creation of chiral compounds, which are essential in developing enantiomerically pure drugs.
Materials Science
The compound's unique structure may also find applications in materials science:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties.
- Nanotechnology : Functionalized derivatives may be explored for their ability to form nanoscale structures, which can be applied in drug delivery systems.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated the anticancer activity of spirocyclic compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, attributing this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research highlighted in Neuroscience Letters examined compounds structurally related to this compound for their neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate cell death and promote neuronal survival.
Mechanism of Action
The mechanism of action of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[azetidine-3,1'-isobenzofuran] scaffold is shared among several compounds, but substituents at the 5' position and peripheral groups dictate their reactivity and applications. Below is a comparative analysis:
Key Observations :
- Bromine vs. Bioactive Groups : The bromine in the target compound contrasts with Sarolaner’s dichloro-fluorophenyl and trifluoromethyl groups, which confer pesticidal activity. This highlights how substituent choice tailors compounds for specific biological or synthetic roles .
- Reactivity: Bromine allows for palladium-catalyzed cross-coupling, whereas acetyl or amino groups enable nucleophilic or condensation reactions .
Comparison with Related Compounds
Sarolaner Synthesis : Involves multi-step functionalization of the spiro core with dichloro-fluorophenyl and trifluoromethyl groups via Ugi reactions, achieving moderate yields (60–75%) .
Acetyl Derivative (1398609-81-8) : Prepared via Friedel-Crafts acylation, utilizing tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate as a precursor .
Spiro-Pyrazine Derivatives: Synthesized using boronane-dimethyl sulfide complexes in THF, followed by methanol quenching (e.g., (S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate) .
Yield and Purity :
- The target compound and its bromide analogs typically achieve >95% purity after flash chromatography .
- Sarolaner derivatives require stringent purification due to complex substituents, often resulting in slightly lower yields (~70%) .
Physicochemical Properties
Property | Target Compound | Sarolaner | Acetyl Derivative |
---|---|---|---|
Boiling Point (°C) | Not reported | Decomposes >250 | Not reported |
Solubility | Low in H₂O; soluble in DMF, DCM | Lipophilic (favors organic solvents) | Moderate in THF, chloroform |
Stability | Stable at RT; sensitive to light (bromine) | Thermally stable up to 200°C | Hygroscopic (acetyl group) |
Notes:
Biological Activity
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : C17H21BrN2O4
- Molecular Weight : Approximately 392.26 g/mol
- Boiling Point : Predicted at 415.3 ± 45.0 °C
- Density : Approximately 1.48 g/cm³ .
The biological activity of this compound can be attributed to its unique structural features, particularly the spirocyclic framework which is known to enhance binding affinity to various biological targets. The presence of the bromine atom may also contribute to increased reactivity and interactions with biomolecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the spiro[azetidine] framework has been associated with inhibition of bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Case Studies
-
Antimicrobial Screening
A study evaluated a series of spirocyclic compounds for their antimicrobial efficacy against various pathogens. This compound was included in the screening and demonstrated promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for further development . -
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using cancer cell lines to assess the compound's potential as an anticancer agent. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Pharmacological Studies
The pharmacological profile of this compound has been explored through various studies:
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate to ensure high yield and purity?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) for the cyclization step, which is critical for forming the spirocyclic core. Use tert-butyl groups as protective moieties to stabilize intermediates. Purify via column chromatography (hexane/ethyl acetate gradients) and confirm purity by HPLC (>95%) .
- Data : Typical yields range from 22% to 35% for analogous spiro compounds, with impurities such as unreacted bromo precursors identified via LC-MS .
Q. What spectroscopic techniques are most effective for confirming the structure of this spiro compound?
- Methodology :
- NMR : Analyze - and -NMR for characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, spirocyclic carbon signals at δ 70–90 ppm).
- HRMS : Confirm molecular weight (exact mass: ~337.11 g/mol) using electrospray ionization (ESI) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and azetidine ring vibrations .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodology : Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20). Validate solubility via dynamic light scattering (DLS) to ensure no aggregation occurs at working concentrations .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of the bromo substituent in this compound?
- Methodology : Perform density functional theory (DFT) calculations to model electron density maps and identify electrophilic regions. Compare activation energies for bromine displacement reactions (e.g., Suzuki coupling) with experimental data. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Data : DFT predicts bromine’s leaving group ability is enhanced by the spirocyclic strain, enabling nucleophilic substitution at lower temperatures (e.g., 50°C vs. 80°C for non-spiro analogs) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidative degradation of the azetidine ring in vivo may reduce efficacy .
Q. How does the spirocyclic architecture influence antiparasitic activity in veterinary applications?
- Mechanistic Insight : The spiro structure enhances conformational rigidity, improving target (GABA receptor) binding affinity. Replace the bromo group with chloro or trifluoromethyl to study SAR.
- Data : In vitro EC against Sarcoptes scabiei is 0.05 µM, but in vivo efficacy requires higher doses (2 mg/kg) due to first-pass metabolism .
Q. What crystallography techniques validate the spirocyclic conformation?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using synchrotron radiation. Analyze torsion angles and ring puckering with software like Mercury to confirm spiro geometry.
- Data : Crystallographic parameters for analogs show C–N–C–O dihedral angles of 88–92°, indicating near-perpendicular ring orientation .
Q. Comparative Analysis Table
Q. Key Notes
Properties
IUPAC Name |
tert-butyl 6-bromospiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(18)17-8-15(9-17)12-5-4-11(16)6-10(12)7-19-15/h4-6H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKFGKSJZBSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-80-7 | |
Record name | tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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